Di-tert-butyl 2-methylpropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 2-methylpropyl phosphate is an organophosphorus compound that features a phosphate group bonded to a 2-methylpropyl group and two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-methylpropyl phosphate can be synthesized through the reaction of phosphorus oxychloride with tert-butyl alcohol and 2-methylpropanol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates. This method enhances the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2-methylpropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonite derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted organophosphorus compounds. These products have diverse applications in different fields .
Scientific Research Applications
Di-tert-butyl 2-methylpropyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding phosphate metabolism.
Medicine: Research is ongoing to explore its potential as a prodrug or as a component in drug delivery systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism by which di-tert-butyl 2-methylpropyl phosphate exerts its effects involves the interaction of the phosphate group with various molecular targets. In biological systems, it may interact with enzymes that process phosphate esters, influencing metabolic pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl phosphate: Similar in structure but lacks the 2-methylpropyl group.
Diisobutyl phosphate: Contains isobutyl groups instead of tert-butyl groups.
Di-tert-butyl chloromethyl phosphate: Contains a chloromethyl group instead of a 2-methylpropyl group
Uniqueness
Di-tert-butyl 2-methylpropyl phosphate is unique due to the presence of both tert-butyl and 2-methylpropyl groups, which confer distinct steric and electronic properties.
Properties
CAS No. |
68695-43-2 |
---|---|
Molecular Formula |
C12H27O4P |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
ditert-butyl 2-methylpropyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-10(2)9-14-17(13,15-11(3,4)5)16-12(6,7)8/h10H,9H2,1-8H3 |
InChI Key |
DMHCJPOSLXIEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.